Ammonium 2-methylprop-2-ene-1-sulfonate

Aqueous solubility Counterion effect Formulation stability

Optimize your emulsion polymerization and enhanced oil recovery (EOR) formulations. The ammonium counterion in SMAS-NH₄ (CAS 16083-28-6) provides critical performance differentiators: · Unmatched solubility (~60 g/100 mL) prevents monomer precipitation in high-concentration feeds (>30% w/w). · Delivers 12% higher viscosity in seawater-based EOR polymers versus the sodium salt. · Enables homogeneous copolymerization in polar aprotic solvents (DMF, DMSO) for advanced materials. A performance-critical, non-interchangeable monomer for demanding applications.

Molecular Formula C4H11NO3S
Molecular Weight 153.2 g/mol
CAS No. 16083-28-6
Cat. No. B095562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 2-methylprop-2-ene-1-sulfonate
CAS16083-28-6
SynonymsAMMONIUM 2-METHYLALLYLSULFONATE
Molecular FormulaC4H11NO3S
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC(=C)CS(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C4H8O3S.H3N/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);1H3
InChIKeyYBPOEDKYWDVVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium 2-Methylprop-2-ene-1-sulfonate: Overview and Key Features


Ammonium 2-methylprop-2-ene-1-sulfonate (CAS 16083-28-6), also referred to as ammonium methallylsulfonate or SMAS-NH₄, is the ammonium salt of 2-methylprop-2-ene-1-sulfonic acid. It belongs to the methallyl sulfonate monomer class, which features a polymerizable allylic double bond conjugated with a sulfonate headgroup . Unlike the industry-standard sodium congener (SMAS-Na, CAS 1561-92-8), the ammonium counterion fundamentally alters solubility, polymerization kinetics, thermal stability, and copolymer performance through hydrogen-bonding capacity, ion-pairing strength, and thermal lability [1]. The compound is commercially available at purities of ≥90% (titration) and is supplied as a crystalline solid requiring storage at 2–10°C [2].

Monomer Class Ammonium methallyl sulfonate; polymerizable allylic sulfonate monomer
Key Differentiator Ammonium counterion alters solubility, reactivity, and thermal stability vs sodium salt
Workflow Fit High-concentration aqueous polymerization; mixed-solvent systems; moderate-temperature processes

Counterion-Specific Performance: Why Substitution Fails


Methallyl sulfonate monomers are not interchangeable across counterions. The cation identity—Na⁺, K⁺, or NH₄⁺—governs critical physicochemical properties including aqueous solubility, ion-pairing strength with the sulfonate anion, free-radical copolymerization reactivity, and thermal decomposition threshold [1]. Substituting SMAS-Na with SMAS-NH₄ without reformulation alters copolymer composition drift, final polymer hydrophilicity, and solution viscosity in saline environments. Conversely, replacing SMAS-NH₄ with the sodium form sacrifices organic-solvent compatibility and high-concentration formulation stability [1]. The quantitative evidence below demonstrates that cation selection is a performance-critical procurement decision, not a trivial formulation variable.

  • Solubility Profile Replacing ammonium with sodium salt may reduce aqueous solubility and limit high-concentration monomer feeds.
  • Polymerization Kinetics Counterion-dependent propagation rates can shift copolymer composition and residual monomer levels.
  • Thermal Processing Window Lower decomposition temperature of ammonium salt may restrict use in high-temperature polymer processing.
  • Organic Solvent Compatibility Sodium and potassium salts are insoluble in polar aprotic solvents, preventing mixed-solvent polymerization approaches.

Quantitative Differentiation Evidence


Aqueous Solubility Advantage Over Sodium and Potassium Salts

Ammonium 2-methylprop-2-ene-1-sulfonate (SMAS-NH₄) exhibits the highest aqueous solubility among the three common methallyl sulfonate salts. At 25°C, SMAS-NH₄ reaches ~60 g/100 mL, compared to ~50 g/100 mL for the sodium salt (SMAS-Na) and ~30 g/100 mL for the potassium salt (SMAS-K) [1]. The enhanced solubility is attributed to hydrogen-bond formation between the ammonium cation and water, which supplements ion-dipole hydration. For reference, SMAS-Na has a reported solubility of 523 g/L (52.3 g/100 mL) at 20°C [2], consistent with the ~50 g/100 mL comparative value. SMAS-NH₄ is consequently preferred for formulations requiring monomer concentrations exceeding 30% (w/w) in aqueous solution, where SMAS-K would precipitate and SMAS-Na would approach its solubility limit [1].

Aqueous Solubility
Reported
Target ~60 g/100 mL (SMAS-NH₄, 25°C)
Comparator SMAS-Na ~50; SMAS-K ~30 g/100 mL
Reported higher solubility supports high-concentration aqueous formulations.
Cross-study comparable; data to verify.
Aqueous solubility Counterion effect Formulation stability

Copolymerization Propagation Rate Comparison

In free-radical copolymerization with acrylamide, SMAS-NH₄ exhibits the highest monomer reactivity ratio (r₁ = 0.18) and propagation rate constant (kₚ = 2.4 × 10³ L/mol·s), compared to SMAS-Na (r₁ = 0.15, kₚ = 2.1 × 10³ L/mol·s) and SMAS-K (r₁ = 0.12, kₚ = 1.8 × 10³ L/mol·s) [1]. The enhanced reactivity arises from the weaker ion-pairing between NH₄⁺ and the sulfonate anion (–SO₃⁻), which leaves the allylic double bond more sterically accessible for radical attack. SMAS-K, with its tighter K⁺···SO₃⁻ ion pairing, shows the slowest propagation and is preferentially used for controlled polymerization techniques such as RAFT [1]. The higher kₚ of SMAS-NH₄ translates to faster incorporation into growing copolymer chains, reducing residual monomer levels at equivalent reaction times.

Propagation Rate
Reported
kₚ = 2.4 × 10³ L/mol·s
Reported faster propagation kinetics may improve monomer conversion in aqueous polymerization.
Direct comparison; context-dependent.
Copolymerization kinetics Monomer reactivity ratio Propagation rate

Organic Solvent Compatibility Profile

SMAS-NH₄ demonstrates slight solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), whereas SMAS-Na and SMAS-K are insoluble in most organic media [1]. This differential solubility arises from the lower charge density of the ammonium cation, which reduces the lattice energy of the salt and permits partial solvation by aprotic dipolar solvents. The property is functionally relevant for solution copolymerization schemes that employ mixed aqueous-organic solvent systems or require homogeneous monomer dissolution in polar organic media prior to polymerization [2].

Organic Solvent Compatibility
Data to verify
SMAS-NH₄ Slight solubility in DMF, DMSO
SMAS-Na / K Insoluble
Organic-solvent compatibility may enable mixed-solvent polymerization workflows.
Qualitative observation; data to verify.
Organic solvent solubility Polar aprotic solvent Polymer synthesis medium

Enhanced Oil Recovery Viscosity Performance

In a direct head-to-head case study, an SMAS-NH₄/acrylamide/acrylic acid (SMAS-NH₄/AM/AA) terpolymer was compared against its SMAS-Na counterpart under simulated enhanced oil recovery (EOR) conditions. The SMAS-NH₄-based terpolymer generated 12% higher viscosity in seawater, attributed to reduced ion-pairing between NH₄⁺ and sulfonate groups along the polymer backbone, which facilitates chain expansion and greater hydrodynamic volume [1]. However, the SMAS-Na version exhibited superior long-term thermal stability at 90°C, illustrating a performance trade-off that must inform procurement decisions based on reservoir temperature and salinity profiles [1].

EOR Viscosity Performance
Reported
SMAS-NH₄ terpolymer 12% higher viscosity in seawater vs SMAS-Na equivalent
Trade-off SMAS-Na version better thermal stability at 90°C
Reported viscosity enhancement in saline media; thermal stability trade-off noted.
Application-specific; seawater condition.
Enhanced oil recovery Polymer viscosity Saline environment

Thermal Stability Boundary Definition

SMAS-NH₄ exhibits a 5% weight-loss decomposition temperature (T₅%) of 200°C, which is 20°C lower than SMAS-Na (220°C) and 15°C lower than SMAS-K (215°C) [1]. The reduced thermal stability arises from ammonia (NH₃) release above 200°C from the ammonium counterion [1]. This thermal limitation excludes SMAS-NH₄ from high-temperature polymer processing or applications requiring sustained exposure above 200°C. Conversely, for processes operating below 200°C—such as aqueous solution or emulsion polymerization at 60–90°C—this constraint is inconsequential, and the ammonium form's solubility and reactivity advantages can be fully exploited [1].

Thermal Stability
Reported
T₅% = 200°C
Lower thermal decomposition threshold defines processing temperature limit.
Thermogravimetric analysis; processing window review.
Thermal stability Decomposition temperature Processing window

Procurement-Guiding Application Scenarios


High-Solids Emulsion Polymerization

SMAS-NH₄ is the counterion of choice for high-conversion emulsion polymerization of acrylic latexes where monomer feed concentrations exceed 30% (w/w). Its aqueous solubility of ~60 g/100 mL prevents monomer precipitation during feed staging, while its elevated propagation rate (kₚ = 2.4 × 10³ L/mol·s) drives faster conversion and lower residual monomer . The ammonium counterion also contributes to latex stability through hydrogen-bonding interactions with the aqueous phase. Procure SMAS-NH₄ when formulating concentrated emulsion polymerization recipes that would saturate or precipitate the sodium salt .

Moderate-Temperature Enhanced Oil Recovery

For EOR applications in reservoirs with bottomhole temperatures below 90°C, SMAS-NH₄-based terpolymers (with acrylamide and acrylic acid) deliver 12% higher viscosity in seawater compared to equivalent sodium-based polymers, due to reduced counterion condensation and enhanced chain expansion . This viscosity uplift improves sweep efficiency and oil displacement. Select SMAS-NH₄ when seawater or high-salinity injection brine is used and reservoir temperature remains within the monomer's thermal stability window (<200°C). For higher-temperature reservoirs (>90°C), the sodium salt's superior thermal endurance governs selection .

Amphiphilic Copolymer Synthesis in Mixed Solvents

SMAS-NH₄ is uniquely suited among methallyl sulfonate salts for copolymerizations conducted in mixed aqueous-organic media or in polar aprotic solvents such as DMF and DMSO. Its slight solubility in these solvents—absent in SMAS-Na and SMAS-K—enables homogeneous solution polymerization with hydrophobic comonomers that are insoluble in pure water . This property is leveraged in the preparation of amphiphilic copolymers for ion-exchange membranes, solid polymer electrolytes, and organogelators, as highlighted in the broader substituted ammonium sulfonate monomer literature .

Low-Temperature Water Treatment Formulations

SMAS-NH₄ is selected for low-temperature water treatment formulations where sodium scaling is a concern. The ammonium counterion avoids the introduction of sodium ions that can contribute to scale formation in cold-water systems, while the monomer's high aqueous solubility ensures homogeneous incorporation into scale-inhibitor copolymers or terpolymers . The thermal stability ceiling of 200°C is irrelevant in these ambient-to-moderate temperature applications, making the solubility and anti-scaling benefits of the ammonium form the dominant selection criteria .

Application
Selection Property
Validation Focus
High-solids emulsion polymerization
Aqueous solubility and polymerization kinetics
Monomer precipitation resistance; conversion rate
Enhanced oil recovery (moderate temp.)
Viscosity in high-salinity brine
Viscosity retention vs sodium counterpart; thermal stability trade-off
Amphiphilic copolymer synthesis
Organic solvent compatibility
Homogeneous polymerization in mixed aqueous-organic media
Water treatment (low-temp., scale inhibition)
Sodium-free formulation; aqueous solubility
Scale-inhibitor polymer homogeneity; avoidance of sodium scaling
Quote Request

Request a Quote for Ammonium 2-methylprop-2-ene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.